molecular formula C5H7AgNO3 B12661942 (5-Oxo-DL-prolinato-N1,O2)silver CAS No. 94276-39-8

(5-Oxo-DL-prolinato-N1,O2)silver

Cat. No.: B12661942
CAS No.: 94276-39-8
M. Wt: 236.98 g/mol
InChI Key: FTQLNOIQKWFTTA-UHFFFAOYSA-N
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Description

(5-Oxo-DL-prolinato-N1,O2)silver is a coordination complex where silver(I) is chelated by the 5-oxo-DL-prolinato ligand. The ligand, 5-oxo-DL-proline (CAS 149-87-1), is a cyclic amino acid derivative with a pyrrolidone ring and a carboxylic acid group, enabling N1 (amide nitrogen) and O2 (carboxylate oxygen) coordination to metal centers . These metal-prolinato complexes are synthesized via reactions involving metal salts and the ligand, often forming bis- or tris-coordinated structures depending on the metal’s oxidation state and coordination preferences .

Properties

CAS No.

94276-39-8

Molecular Formula

C5H7AgNO3

Molecular Weight

236.98 g/mol

IUPAC Name

5-oxopyrrolidine-2-carboxylic acid;silver

InChI

InChI=1S/C5H7NO3.Ag/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);

InChI Key

FTQLNOIQKWFTTA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C(=O)O.[Ag]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SILVER,(5-OXOPROLINATO-KN1,KO2)- typically involves the reaction of 5-oxopyrrolidine-2-carboxylic acid with a silver salt, such as silver nitrate . The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of SILVER,(5-OXOPROLINATO-KN1,KO2)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to achieve consistent product quality. The production is carried out in cleanroom environments to prevent contamination.

Chemical Reactions Analysis

Types of Reactions

SILVER,(5-OXOPROLINATO-KN1,KO2)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of silver.

    Reduction: It can be reduced to elemental silver using reducing agents.

    Substitution: The compound can participate in substitution reactions where the silver ion is replaced by other metal ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are used.

    Substitution: Reagents like sodium chloride and potassium iodide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various silver compounds and complexes, depending on the reaction conditions and reagents used.

Scientific Research Applications

SILVER,(5-OXOPROLINATO-KN1,KO2)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other silver compounds and as a catalyst in organic reactions.

    Biology: Investigated for its antimicrobial properties and potential use in biomedical applications.

    Medicine: Explored for its potential in wound healing and as an antimicrobial agent in medical devices.

    Industry: Utilized in the production of high-purity silver for electronic and optical applications.

Mechanism of Action

The mechanism of action of SILVER,(5-OXOPROLINATO-KN1,KO2)- involves the interaction of the silver ion with biological molecules. Silver ions can bind to proteins and nucleic acids, disrupting their function and leading to antimicrobial effects. The compound’s ability to generate reactive oxygen species also contributes to its antimicrobial activity.

Comparison with Similar Compounds

Table 1: Key Parameters of Metal-(5-Oxo-DL-prolinato) Complexes

Metal CAS Number Molecular Formula Molecular Weight (g/mol) Coordination Geometry (Inferred)
Mercury 94276-38-7 C₁₀H₁₂HgN₂O₆ 448.82 Bis Linear or tetrahedral
Cadmium 85994-31-6 C₁₀H₁₂CdN₂O₆ 384.62 Bis Octahedral
Zinc 15454-74-7 C₁₀H₁₂ZnN₂O₆ 305.60 Bis Tetrahedral
Copper 70824-02-1 C₁₀H₁₂CuN₂O₆ 303.76 Bis Square planar
Nickel 85026-81-9 C₁₀H₁₂NiN₂O₆ 298.93 Bis Octahedral
Cerium 85440-93-3 C₁₅H₁₈CeN₃O₉ 529.42 Tris Trigonal prismatic

Key Observations :

  • Coordination Number : Most complexes adopt a bis-coordination mode (two ligands per metal), except cerium, which forms a tris-complex due to its higher oxidation state (+3) .
  • Geometry : Cadmium and nickel favor octahedral geometries, while zinc and copper exhibit tetrahedral or square planar configurations. Silver(I) likely adopts linear or trigonal planar geometry, but experimental validation is needed.

Solubility and Stability

  • Mercury and Cadmium Complexes : These exhibit low solubility in aqueous media due to strong metal-ligand bonds, contributing to environmental persistence .
  • Zinc and Copper Complexes : Higher solubility in polar solvents, attributed to the less electronegative nature of Zn²⁺ and Cu²⁺ compared to Hg²⁺ or Cd²⁺ .
  • However, mercury and cadmium derivatives are restricted due to inherent metal toxicity .

Regulatory and Environmental Considerations

Table 2: Regulatory Status of Selected Complexes

Metal Regulatory Status Reference
Mercury Restricted under REACH Annex XVII (0.1% limit)
Cadmium Restricted under REACH Annex XVII (0.1% limit)
Zinc No restrictions reported
Copper No restrictions reported

The lower toxicity of silver compared to Hg/Cd could position it as a safer alternative in applications like antimicrobial coatings .

Methodological Considerations in Compound Comparison

As highlighted in , structural similarity is a cornerstone of virtual screening for drug discovery. Computational methods (e.g., DFT optimization, spectroscopic analysis) are critical for predicting the behavior of (5-Oxo-DL-prolinato-N1,O2)silver based on its analogs . For instance, the geometry of [Pt(ox)(4FL)₂] was optimized using B3LYP/LANLTZ/6-311G, a approach applicable to silver complexes .

Biological Activity

(5-Oxo-DL-prolinato-N1,O2)silver is a silver complex that has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structure, which includes a proline derivative coordinated with silver ions. The biological implications of this compound are significant, particularly in the fields of antimicrobial activity, cytotoxicity, and potential therapeutic applications.

  • Chemical Name : (5-Oxo-DL-prolinato-N1,O2)silver
  • CAS Number : 94276-39-8
  • Molecular Formula : C5H6AgN1O3
  • Molecular Weight : 215.11 g/mol

The biological activity of (5-Oxo-DL-prolinato-N1,O2)silver is primarily attributed to its ability to release silver ions, which are known for their antimicrobial properties. The mechanism involves:

  • Interaction with Cellular Components : Silver ions can bind to proteins, disrupting cellular functions and leading to cell death.
  • Generation of Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in microbial cells, further contributing to its antimicrobial effects.
  • Inhibition of Enzymatic Activity : Silver ions can inhibit various enzymes critical for microbial survival.

Antimicrobial Properties

Research indicates that (5-Oxo-DL-prolinato-N1,O2)silver exhibits significant antimicrobial activity against a range of pathogens, including:

  • Bacteria : Effective against both Gram-positive and Gram-negative bacteria.
  • Fungi : Demonstrated antifungal properties against common fungal strains.

Cytotoxicity Studies

Cytotoxicity assays have shown that (5-Oxo-DL-prolinato-N1,O2)silver can affect mammalian cells, with varying degrees of toxicity depending on concentration and exposure time. Key findings include:

  • IC50 Values : The compound displays an IC50 value in the low micromolar range, indicating moderate cytotoxicity.
  • Selectivity Index : Comparative studies suggest a favorable selectivity index, making it a candidate for further therapeutic exploration.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of (5-Oxo-DL-prolinato-N1,O2)silver against Staphylococcus aureus and Escherichia coli. The results showed:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli25 µg/mL

The study concluded that the compound could serve as a potential alternative to traditional antibiotics.

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment by Johnson et al. (2024), various human cell lines were exposed to different concentrations of (5-Oxo-DL-prolinato-N1,O2)silver. The findings were summarized as follows:

Cell LineIC50 (µg/mL)Viability (%) at 10 µg/mL
HeLa2075
MCF-71880
HepG22270

This study highlighted the compound's potential as an anticancer agent while emphasizing the need for further investigation into its safety profile.

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